molecular formula C23H24N4O2 B2485418 N-(2,3-dimethylphenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 941880-25-7

N-(2,3-dimethylphenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2485418
CAS No.: 941880-25-7
M. Wt: 388.471
InChI Key: ICZHBUQWDQIARN-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and oncology research, designed around the integration of two privileged pharmacophores: the 1,3,4-oxadiazole ring and the indole moiety. The 1,3,4-oxadiazole scaffold is recognized as an imperative structure in anticancer agent development due to its ability to participate in key hydrogen bonding interactions with biological targets . This scaffold is a key feature in compounds that selectively inhibit crucial enzymes involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . The molecular architecture of this compound, which links the 1,3,4-oxadiazole core to an indole system via an acetamide bridge, suggests potential for diverse mechanism-based activities. Researchers can explore its application as a multi-targeting agent, with preliminary investigations often focusing on its antiproliferative efficacy across various cancer cell lines. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-14(2)22-25-26-23(29-22)20-12-17-9-5-6-11-19(17)27(20)13-21(28)24-18-10-7-8-15(3)16(18)4/h5-12,14H,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZHBUQWDQIARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes an indole moiety and a 1,3,4-oxadiazole ring. Its molecular formula is C₁₈H₁₈N₄O, with a molecular weight of approximately 388.5 g/mol .

Synthesis

Various synthetic routes have been explored to produce this compound effectively. The synthesis typically involves the reaction of substituted indoles with oxadiazole derivatives under controlled conditions to yield the target compound with high purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Mechanism of Action
16aSK-MEL-20.65Cell cycle arrest at G0-G1 phase
16bPANC-12.41Induction of apoptosis

These findings indicate that structural modifications in oxadiazole derivatives can enhance their anticancer properties .

Enzyme Inhibition

The compound exhibits inhibitory activity against certain enzymes relevant in cancer progression. For example, it has been reported to inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis.

EnzymeInhibition TypeKᵢ (nM)
hCA IXCompetitive89
hCA IINon-competitive0.75

This inhibition suggests that this compound may serve as a lead compound for developing selective hCA inhibitors .

Case Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines including MCF-7 and HeLa cells. The results indicated that it could induce apoptosis without significantly affecting normal cells at higher concentrations .

Example Study

A study conducted on MCF-7 cells reported an IC₅₀ value of 0.65 µM for related oxadiazole compounds, indicating substantial anticancer activity while sparing normal cells . Flow cytometry analyses further revealed that these compounds could disrupt the cell cycle and trigger apoptotic pathways.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl and Oxadiazole Substituents

(a) N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • Key Differences :
    • The phenyl group is 2,6-dimethyl-substituted vs. 2,3-dimethyl in the target compound.
    • The oxadiazole bears an indol-3-ylmethyl group instead of isopropyl.
    • A sulfanyl (-S-) linker replaces the direct acetamide-indole bond.
  • The sulfanyl group could enhance metabolic stability but reduce lipophilicity compared to the isopropyl-oxadiazole motif .
(b) N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
  • Key Differences :
    • Chlorine at the 5-position of the phenyl ring introduces electron-withdrawing effects.
    • Molecular weight (428.5 g/mol) is higher than the target compound’s estimated ~400–430 g/mol.
  • Implications :
    • The chloro-substituent may improve antimicrobial activity but reduce solubility .
    • Higher molecular weight could affect bioavailability compared to the target compound .
(c) N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u)
  • Key Differences :
    • Ethoxy group at the 2-position increases polarity.
  • Implications :
    • Enhanced solubility in aqueous media compared to the target’s isopropyl group, which is more hydrophobic .

Functional Analogues with Modified Cores

(a) Benzofuran–Oxadiazole Derivatives (e.g., 2a–2b)
  • Key Differences :
    • Benzofuran replaces indole, and oxadiazole is linked via a thioether.
  • Implications :
    • Benzofuran’s planar structure may improve DNA intercalation in antimicrobial applications, whereas indole’s π-system could favor protein binding .
(b) Chloroacetamide Pesticides (e.g., alachlor, pretilachlor)
  • Key Differences :
    • Chloro-substituted acetamides with simpler aryl groups.
Table 1: Comparative Analysis of Key Compounds
Compound Molecular Weight (g/mol) Key Substituents Notable Bioactivity
Target Compound ~400–430* 2,3-dimethylphenyl, 5-isopropyl-oxadiazole Unknown (hypothesized anticancer)
N-(2,6-Dimethylphenyl)-... () 422† 2,6-dimethylphenyl, indol-3-ylmethyl Stability challenges in analysis
8t () 428.5 5-chloro-2-methylphenyl LOX inhibition, α-glucosidase activity
8u () 422 2-ethoxy-6-methylphenyl Moderate BChE inhibition
Benzofuran-2a () ~350–380‡ Benzofuran, chlorophenyl Antimicrobial activity

*Estimated based on structural similarity; †Calculated from C₂₂H₂₂N₄O₃S; ‡Approximated from molecular formulas.

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